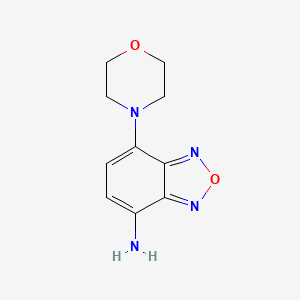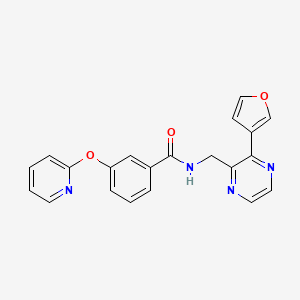
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a complex organic molecule that may be of interest in various chemical and pharmacological studies. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves several steps, including N-methylation, reduction, condensation, and oxidation reactions. For instance, the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole as described in the first paper involves N-methylation of 5-nitro-1H-indazole, followed by reduction, condensation with furoyl chloride, and subsequent oxidation . These methods could potentially be adapted for the synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide by modifying the starting materials and reaction conditions to incorporate the pyrazin and pyridinyl-oxy functional groups.
Molecular Structure Analysis
The molecular structure of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide would likely feature several heterocyclic components, such as the furan and pyrazine rings, as well as an amide linkage. These structural motifs are known to influence the chemical behavior and interaction of molecules with biological targets. The presence of a pyridinyl-oxy group could also affect the molecule's electronic distribution and potential for hydrogen bonding.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. For example, the amide group could undergo hydrolysis under certain conditions, while the heterocyclic rings might participate in electrophilic substitution reactions. The synthesis paper discusses transformations such as formylation and acylation, which could be relevant for modifying the compound to enhance its properties or to create derivatives for further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide would be determined by its molecular structure. The compound is likely to be solid at room temperature and may exhibit moderate solubility in organic solvents. Its stability could be assessed by studying its behavior under various conditions, such as exposure to light, heat, or oxidizing agents. The presence of heteroatoms might confer the ability to form hydrogen bonds, influencing its solubility in water and interaction with biological molecules.
The second paper discusses a series of N-(Pyridin-3-yl)benzamides, which are structurally related to the compound of interest. These benzamides were evaluated for their inhibitory activity against human enzymes, suggesting that N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide could also be of pharmacological interest, potentially as an enzyme inhibitor.
科学的研究の応用
Chemical Synthesis and Modification
The synthesis and chemical modification of compounds related to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide have been explored in various studies. For instance, Brown and Cowden (1982) discussed the synthesis of heterobicycles, including those with furan-3-yl and pyrazin-2-yl substituents, which are relevant to the chemical structure of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide (Brown & Cowden, 1982). Similarly, El’chaninov et al. (2018) synthesized derivatives of furan, a key component in the structure of the compound, through various chemical reactions (El’chaninov, Aleksandrov, & Stepanov, 2018).
Biological and Pharmacological Research
In the realm of biological and pharmacological research, studies have been conducted on compounds with structural similarities to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide. For example, Zhou et al. (2008) designed a compound with a pyridin-3-ylpyrimidin-2-ylamino structure, showcasing its potential as a histone deacetylase inhibitor with implications in cancer therapy (Zhou et al., 2008). Additionally, Srinivasarao et al. (2020) synthesized benzamide derivatives with a pyrazin-2-carbonyl component for anti-tubercular applications, demonstrating the potential of structurally similar compounds in addressing infectious diseases (Srinivasarao, Nandikolla, Suresh, Calster, De Voogt, Cappoen, Ghosh, Aggarwal, Murugesan, & Chandra Sekhar, 2020).
Chemical Interactions and Reactions
Studies on the chemical interactions and reactions of compounds containing elements of the N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide structure are also significant. Lu and Lin (2002) reviewed reactions of molecules containing C, N, and O with Si surfaces, providing insights into the mechanistic aspects of molecules similar to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide (Lu & Lin, 2002).
Antiviral Research
In antiviral research, compounds structurally related to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide have been explored. A study by Hebishy et al. (2020) on benzamide-based aminopyrazoles revealed significant antiviral activities against bird flu influenza, highlighting the relevance of similar chemical structures in virology research (Hebishy, Salama, & Elgemeie, 2020).
特性
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-21(15-4-3-5-17(12-15)28-19-6-1-2-8-23-19)25-13-18-20(24-10-9-22-18)16-7-11-27-14-16/h1-12,14H,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLRPQMTLZEHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(pyridin-2-yloxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

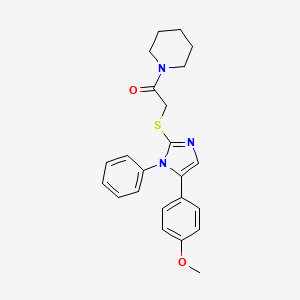
![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B2538592.png)

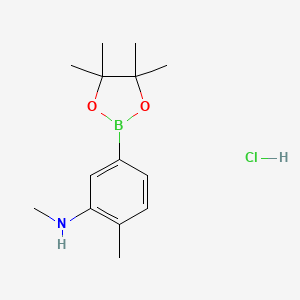
![6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2538598.png)
![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2538600.png)
![N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2538601.png)
![2-(2-Bromoethyl)bicyclo[2.2.1]heptane](/img/structure/B2538605.png)

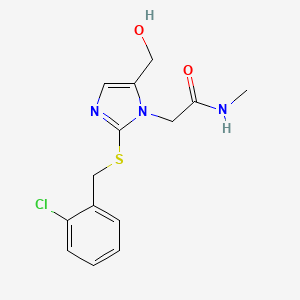
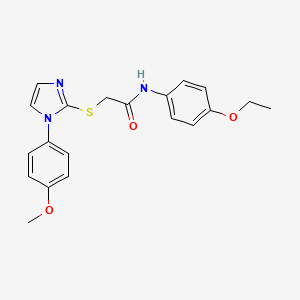
![2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
